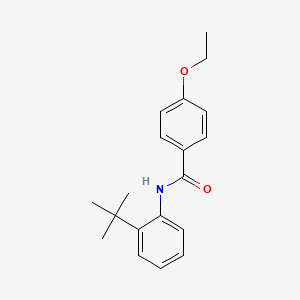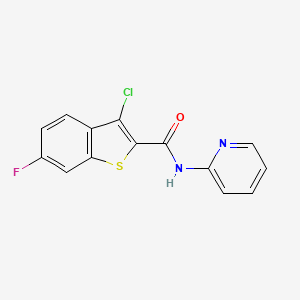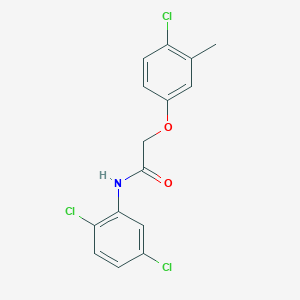
N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as MPMPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The exact mechanism of action of MPMPG is not yet fully understood. However, studies have suggested that it acts as an inhibitor of certain enzymes and receptors involved in various cellular processes. MPMPG has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of compounds that play a role in inflammation. MPMPG has also been shown to bind to certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
MPMPG has been shown to have various biochemical and physiological effects. Studies have suggested that it has anti-inflammatory properties, which may be beneficial in the treatment of diseases such as arthritis and inflammatory bowel disease. MPMPG has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, MPMPG has been shown to have analgesic properties, which may be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPMPG in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to inhibit COX-2 and bind to NMDA receptors makes it a promising candidate for the treatment of inflammation and neurodegenerative diseases. However, one of the limitations of using MPMPG in lab experiments is the lack of understanding of its exact mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of MPMPG.
Future Directions
There are several future directions for research on MPMPG. One of the areas of interest is the development of more efficient synthesis methods for MPMPG. Another area of interest is the investigation of its potential as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of MPMPG and its biochemical and physiological effects. Additionally, studies are needed to investigate the potential side effects and toxicity of MPMPG.
Synthesis Methods
MPMPG can be synthesized through a multistep process involving the reaction of various chemicals such as 2-methylphenylamine, 4-phenoxybenzoyl chloride, and methylsulfonyl chloride. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
MPMPG has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of MPMPG is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPMPG has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
properties
IUPAC Name |
N-(2-methylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17-8-6-7-11-21(17)23-22(25)16-24(29(2,26)27)18-12-14-20(15-13-18)28-19-9-4-3-5-10-19/h3-15H,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXQSRASYDNFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)


![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)

![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)


